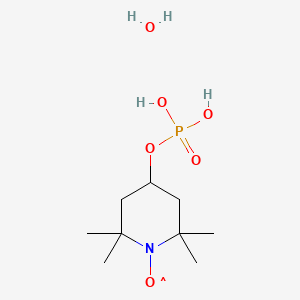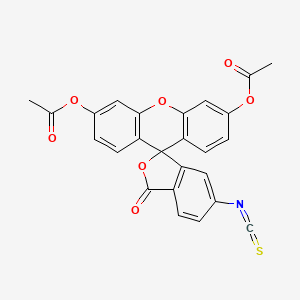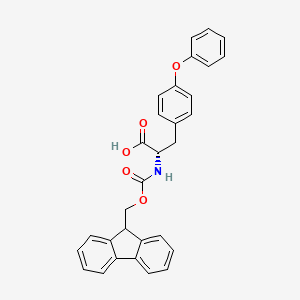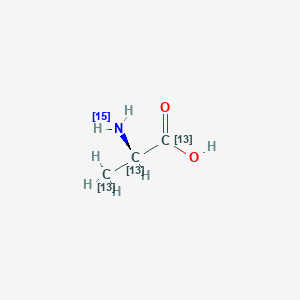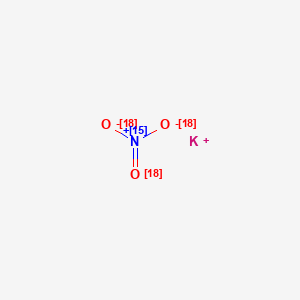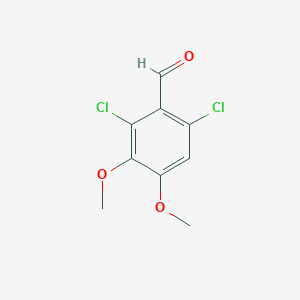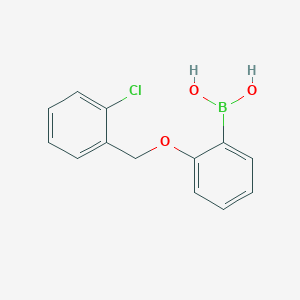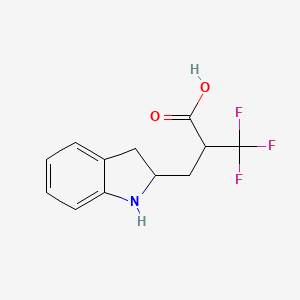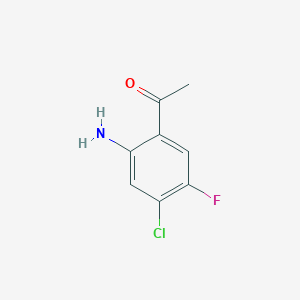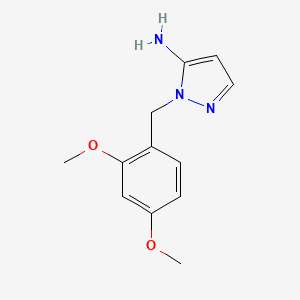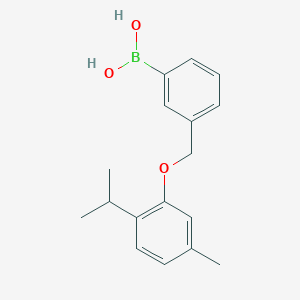
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Descripción general
Descripción
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, also known as IMPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of proteasome activity, which makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid inhibits the proteasome activity by binding to the active site of the proteasome enzyme. This leads to the accumulation of misfolded proteins in the cells, which ultimately results in cell death. Moreover, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the production of pro-inflammatory cytokines. Moreover, it has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in lab experiments is its potent inhibitory activity against the proteasome enzyme. This makes it a valuable tool for studying the role of proteasome activity in various biological processes. However, one of the limitations of using (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. One of the areas of interest is the development of more potent and selective proteasome inhibitors based on the structure of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. Moreover, there is also a need to investigate the potential therapeutic applications of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in combination with other drugs or therapies is also an area of interest for future research.
Aplicaciones Científicas De Investigación
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity by inhibiting the proteasome activity in cancer cells. Moreover, it has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBYGNTCONFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584758 | |
| Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1072951-74-6 | |
| Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
